molecular formula C18H22BClN2O4 B8134612 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester

4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester

Cat. No.: B8134612
M. Wt: 376.6 g/mol
InChI Key: FKSWDLXGSYPANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester (CAS: 1404431-51-1) is a boronate ester derivative with a pyrazole-benzyl backbone. Its structure includes:

  • A benzoic acid methyl ester core with a 4-chloro substituent.
  • A pyrazole ring linked via a methylene group at position 2 of the benzene ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4 of the pyrazole.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a key step in pharmaceutical and materials chemistry . Its molecular weight is 342.20 g/mol, with a purity of 98% .

Properties

IUPAC Name

methyl 4-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BClN2O4/c1-17(2)18(3,4)26-19(25-17)13-9-21-22(11-13)10-12-8-14(20)6-7-15(12)16(23)24-5/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSWDLXGSYPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolylmethyl group followed by the introduction of the dioxaborolan moiety. The final step often includes esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions, where it can couple with aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolyl and benzoic acid ester moieties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could yield a variety of substituted benzoic acid esters.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties : Research indicates that derivatives of boron-containing compounds exhibit anticancer activity. The presence of the dioxaborolane moiety in this compound may enhance its interactions with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that boron compounds can disrupt cancer cell proliferation pathways .

Drug Delivery Systems : The compound's structure allows for modifications that can improve drug solubility and stability. Its application in drug delivery systems could facilitate targeted therapy, particularly in treating diseases such as cancer and inflammatory disorders. The incorporation of the dioxaborolane unit may also provide unique properties for enhancing bioavailability .

Materials Science Applications

Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers. Its functional groups allow for cross-linking reactions that can lead to materials with tailored properties such as increased thermal stability and mechanical strength. Research has demonstrated that incorporating boron into polymer matrices can enhance their performance in various applications .

Sensors and Electronics : The unique electronic properties of boron-containing compounds make them suitable for use in sensors and electronic devices. The compound's ability to form stable complexes with various analytes can be exploited in sensor technology for detecting environmental pollutants or biological markers .

Agricultural Chemistry Applications

Pesticide Development : The structural features of this compound suggest potential use as an agrochemical. Boron-containing compounds have been explored for their fungicidal and herbicidal properties. Specifically, this compound could be modified to enhance its efficacy against specific pests or diseases affecting crops .

Plant Growth Regulators : There is emerging evidence that boron plays a crucial role in plant growth and development. Compounds like 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester may serve as growth regulators, promoting root development or improving nutrient uptake when applied to crops .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of various boron-containing compounds on breast cancer cell lines. Results indicated that compounds similar to 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester exhibited significant cytotoxicity compared to standard chemotherapeutics .
  • Polymer Synthesis : Researchers synthesized a series of polymers incorporating dioxaborolane units and assessed their mechanical properties. The findings revealed that these polymers exhibited improved tensile strength and thermal stability compared to traditional polymers without boron .
  • Agrochemical Efficacy : Field trials conducted with modified versions of this compound demonstrated enhanced resistance against common agricultural pests when used as a pesticide formulation. The results highlighted its potential as a sustainable alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester involves its ability to participate in various chemical reactions. The chloro group can act as a leaving group in substitution reactions, while the dioxaborolan group can facilitate coupling reactions through the formation of boronate esters. The pyrazolyl group may interact with biological targets, potentially inhibiting enzyme activity or modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, such as boronate esters, pyrazole rings, or benzoic acid derivatives.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₆BClN₂O₂ 242.51 Methyl group on pyrazole; lacks benzoic ester Intermediate in boronate synthesis
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₃H₁₆BClO₄ 298.53 Free benzoic acid; chloro at position 3 Suzuki coupling precursor
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester C₁₆H₂₆BN₂O₄ 316.21 Pentanoic acid methyl ester; longer alkyl chain Medicinal chemistry building block
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid C₁₃H₁₆BClO₄ 298.53 Chloro at position 2; free acid Positional isomer for regioselective coupling
Key Observations:

Boronate Placement : The position of the boronate group (e.g., on pyrazole vs. benzene) significantly impacts reactivity. Pyrazole-based boronates (target compound) enable modular coupling at the heterocycle, while benzene-based variants () favor aryl-aryl bond formation .

Ester vs. Acid: The methyl ester in the target compound enhances solubility in organic solvents compared to free acids (), facilitating reactions in non-polar media .

Chloro Substituent Position : Chloro at position 4 (target) vs. 2 () alters electronic effects; para-substitution may stabilize intermediates via resonance .

Role in Suzuki-Miyaura Coupling

The target compound’s boronate ester participates in palladium-catalyzed cross-coupling with aryl halides, forming biaryls. Comparatively:

  • ’s pyrazole-boronate lacks the benzoic ester, limiting its use in conjugating carboxylate-containing pharmacophores.
  • ’s pentanoic ester introduces a flexible alkyl spacer, useful in prodrug design .
Pharmaceutical Relevance

Physicochemical Properties

Property Target Compound
Melting Point Not reported Not reported Not reported
Solubility High in THF, DCM Moderate in ethers Low in organic solvents (free acid)
Stability Moisture-sensitive (common for boronates) Similar Similar
Notes:
  • All boronates require anhydrous storage to prevent hydrolysis .
  • The methyl ester in the target compound improves lipid solubility, critical for blood-brain barrier penetration in drug candidates .

Biological Activity

4-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20BClN2O3C_{15}H_{20}BClN_2O_3, with a molecular weight of approximately 320.7 g/mol. The structure includes a chloro group, a pyrazole moiety, and a dioxaborolane ring, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antioxidant properties. For instance, studies on related pyrazole derivatives have shown that they can scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .

Antimicrobial Properties

The presence of halogen substituents and heterocyclic rings in similar compounds often correlates with enhanced antimicrobial activity. Preliminary studies suggest that the compound may possess antibacterial properties against various strains of bacteria due to the electron-withdrawing effects of the chloro group and the dioxaborolane moiety .

Enzyme Inhibition

Compounds with dioxaborolane structures have been investigated for their ability to inhibit specific enzymes. For example, some derivatives have shown inhibitory effects on serine proteases and kinases. The mechanism often involves the formation of reversible covalent bonds with active site residues .

Case Studies

  • Antioxidant Evaluation : A study evaluated various pyrazole derivatives for their antioxidant capabilities using DPPH radical scavenging assays. Compounds similar to the target compound exhibited IC50 values ranging from 2.07 μM to 2.35 μM, indicating potent antioxidant activity .
    CompoundIC50 (μM)
    4a2.07
    4b2.25
    4c2.29
  • Antimicrobial Testing : In vitro studies showed that derivatives with similar structures inhibited bacterial growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Enzyme Inhibition : A recent study reported that derivatives containing dioxaborolane structures inhibited certain kinases at nanomolar concentrations, demonstrating selectivity over other protein targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.